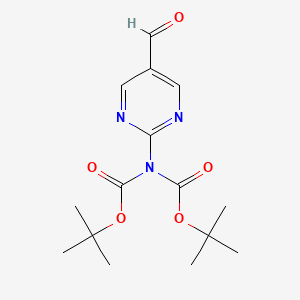

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate

Description

Properties

Molecular Formula |

C15H21N3O5 |

|---|---|

Molecular Weight |

323.34 g/mol |

IUPAC Name |

tert-butyl N-(5-formylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C15H21N3O5/c1-14(2,3)22-12(20)18(13(21)23-15(4,5)6)11-16-7-10(9-19)8-17-11/h7-9H,1-6H3 |

InChI Key |

CZWZMZXTHMADID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl alcohol with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance that can influence the compound’s reactivity. The pyrimidinyl-imidodicarboxylate moiety can interact with enzymes and other proteins, potentially affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Imidazole-Based Derivatives

Compounds such as 4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole () share the tert-butoxy carbonyl motif but replace the pyrimidinyl ring with an imidazole core. The presence of amino carbonyl and phenylalanyl groups in these derivatives introduces hydrogen-bonding capabilities and chiral centers, which may enhance target specificity in enzyme inhibition compared to the pyrimidinyl-imidodicarboxylate structure .

Pyridine and Pyrimidine Carboxylates

tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Similarity: 0.79) and tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (Similarity: 0.78) () exhibit fused pyrimidine-pyrrolo/pyrido rings. These lack the formyl substituent but retain tert-butyl carboxylates, suggesting comparable steric protection.

Tetrazole-Containing Derivatives

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate () replaces the pyrimidinyl-imidodicarboxylate system with a tetrazole ring. Tetrazoles are bioisosteres for carboxylic acids, offering metabolic stability and enhanced bioavailability.

Reactivity and Stability

- Oxidative Stability: The tert-butyl groups in Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate likely mitigate oxidative degradation, as seen in analogous tert-butylphenol derivatives. demonstrates that tert-butylphenols undergo oxidative condensation under thionyl chloride, forming dimeric products. This suggests that the target compound’s tert-butyl esters may similarly resist oxidation under harsh conditions .

- Hydrolytic Stability : Compared to tert-butyl hydroperoxide (), which shows weak reactivity in ROS assays (19.3× weaker than H2O2), the tert-butyl esters in the target compound are expected to exhibit greater hydrolytic stability due to steric hindrance, delaying ester hydrolysis in aqueous environments .

Data Table: Key Properties of this compound and Analogues

Biological Activity

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Two tert-butyl groups

- A pyrimidine ring

- An imidodicarboxylate moiety

This structure contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results that suggest potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 25 µM.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity. Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines and markers, suggesting a potential therapeutic role in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Cytokine Modulation : By modulating cytokine production, it may exert anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.